molecular formula C12H10ClNO3 B12831360 4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid

4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B12831360
M. Wt: 251.66 g/mol
InChI Key: INOZIRDDNQOUAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the chlorination of indole-3-acetic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a base like pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the 4-position of the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with plant hormone receptors, mimicking the natural auxin indole-3-acetic acid. It binds to auxin receptors, triggering a cascade of molecular events that lead to the activation of gene expression involved in cell division, elongation, and differentiation . This results in enhanced root development, fruit set, and overall plant growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its ability to mimic natural auxins and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

4-(4-chloro-1H-indol-3-yl)-4-oxobutanoic acid

InChI

InChI=1S/C12H10ClNO3/c13-8-2-1-3-9-12(8)7(6-14-9)10(15)4-5-11(16)17/h1-3,6,14H,4-5H2,(H,16,17)

InChI Key

INOZIRDDNQOUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CCC(=O)O

Origin of Product

United States

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